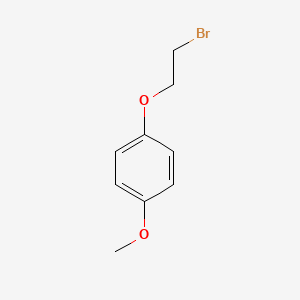

1-(2-Bromoethoxy)-4-methoxybenzene

Description

Contextualizing 1-(2-Bromoethoxy)-4-methoxybenzene within Contemporary Organic Chemistry

This compound, with the chemical formula C9H11BrO2, is classified as an aromatic ether and an organic halide. nih.govontosight.ai Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) and a 2-bromoethoxy group (-OCH2CH2Br). This bifunctional nature makes it a valuable intermediate in organic synthesis. The presence of the reactive bromo group and the electron-donating methoxy group on the aromatic ring allows for a wide range of chemical transformations.

In the broader context of organic synthesis, this compound serves as a precursor for the introduction of the 4-methoxyphenoxyethyl moiety into larger molecules. This is particularly relevant in the design and synthesis of complex organic structures, including those with potential applications in medicinal chemistry and materials science. The interplay between the ether linkage and the alkyl bromide functionality provides chemists with a tool for constructing elaborate molecular architectures through various coupling and substitution reactions.

Significance of the Bromoethoxy and Methoxy Substituents in Chemical Research

The chemical behavior and research utility of this compound are largely dictated by its two key substituents: the bromoethoxy group and the methoxy group.

The bromoethoxy group is a critical functional handle. The carbon-bromine bond is relatively weak and polarized, making the bromine atom a good leaving group in nucleophilic substitution reactions. fiveable.me This allows for the facile introduction of a wide variety of nucleophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. The bromo group's presence facilitates reactions such as etherifications, aminations, and the formation of Grignard reagents, which are pivotal in many synthetic strategies. orgsyn.orgnih.gov

The methoxy group (-OCH3), on the other hand, is an electron-donating group attached to the benzene ring. wikipedia.org Its presence increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution reactions. wikipedia.org This electronic effect also influences the reactivity of the bromoethoxy side chain. Furthermore, methoxy groups are prevalent in many biologically active natural products and pharmaceuticals, and their inclusion can impact properties like solubility and metabolic stability. ontosight.ai In some contexts, the methoxy group can be selectively cleaved to reveal a phenol (B47542), offering another point for chemical modification. acs.org

The combination of a reactive alkyl bromide and an electron-rich aromatic ring within the same molecule provides a platform for sequential and diverse chemical modifications, underscoring the compound's importance in synthetic organic chemistry.

Overview of Research Directions on this compound

Research involving this compound primarily focuses on its application as a building block in the synthesis of more complex molecules. A significant area of investigation is its use in the preparation of novel organic compounds with potential nonlinear optical (NLO) properties. The methoxy group is known to influence the crystal packing of molecules, which is a critical factor for achieving desirable NLO effects. researchgate.net

Another key research direction is its utilization in the synthesis of ligands for coordination chemistry and catalysis. The ether oxygen and the potential for derivatization at the bromine position allow for the creation of chelating agents that can bind to various metal centers.

Furthermore, the structural motif of a methoxy-substituted aromatic ring linked to a flexible chain is common in compounds with biological activity. Consequently, this compound serves as a starting material for the synthesis of analogs of natural products and potential therapeutic agents. Researchers explore how modifications of this core structure can lead to compounds with enhanced biological efficacy. For instance, similar bromo-organic compounds are widely used in the pharmaceutical and agrochemical industries. fiveable.me

The synthesis of NLO chromophores is another area where derivatives of this compound find application. For example, a bromoethoxy functionalized chromophore has been synthesized and utilized as a polymer pendent. wright.edu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromoethoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRJGZRMBVOTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342214 | |

| Record name | 1-(2-Bromoethoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22921-76-2 | |

| Record name | 1-(2-Bromoethoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromoethoxy 4 Methoxybenzene

Traditional Synthetic Routes to 1-(2-Bromoethoxy)-4-methoxybenzene

The classical approaches to synthesizing this compound are rooted in fundamental organic reactions that have been widely used for decades. These methods typically involve the formation of an ether linkage followed by the introduction of the bromine atom, or more commonly, the direct attachment of the bromoethoxy group.

Etherification Reactions in the Synthesis of this compound

The most prevalent method for constructing the ether bond in this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of organic chemistry for forming both symmetrical and asymmetrical ethers. wikipedia.org The mechanism involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide via an SN2 (bimolecular nucleophilic substitution) reaction. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, the strategy involves the reaction of the sodium or potassium salt of 4-methoxyphenol (B1676288) (p-methoxyphenoxide) with an excess of 1,2-dibromoethane (B42909). The phenoxide ion acts as the nucleophile, attacking one of the carbon atoms of 1,2-dibromoethane and displacing a bromide ion as the leaving group.

Reaction Scheme:

Step 1 (Deprotonation): 4-methoxyphenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the highly nucleophilic 4-methoxyphenoxide ion.

Step 2 (SN2 Attack): The 4-methoxyphenoxide ion attacks 1,2-dibromoethane.

Table 1: Typical Reagents in Williamson Ether Synthesis for this compound

| Reactant/Reagent | Role | Common Examples |

|---|---|---|

| Phenolic Substrate | Nucleophile Precursor | 4-methoxyphenol |

| Base | Deprotonating Agent | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃) |

| Alkylating Agent | Electrophile | 1,2-dibromoethane |

Bromination Techniques for Incorporating the Bromoethoxy Moiety

While direct etherification with a bromo-substituted agent like 1,2-dibromoethane is the most direct route, the outline's specified bromination techniques represent alternative, albeit less common, conceptual pathways for introducing the necessary bromine atom.

Electrophilic aromatic substitution is a fundamental reaction class for attaching substituents, including halogens, to an aromatic ring. In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) on the precursor, 4-methoxyphenol or its derivatives, is a strong activating group and an ortho-, para-director.

This method is not typically used to form the bromoethoxy side-chain itself but rather to brominate the aromatic ring of a related compound. For instance, if one were to start with a precursor and wish to add a bromine to the ring, this would be the method. However, it does not directly yield the title compound's bromoethoxy group.

Radical halogenation is a method used to substitute a hydrogen atom on an alkane or the alkyl side-chain of an aromatic ring with a halogen. This reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator.

This approach is not the preferred industrial or laboratory method for synthesizing this compound due to issues with selectivity and the harsh conditions required. Theoretically, one could synthesize 1-ethoxy-4-methoxybenzene (B3343192) and then attempt to brominate the terminal methyl group of the ethoxy side chain. However, this process would likely result in a mixture of products and potential bromination on the aromatic ring, making it an inefficient pathway.

Advanced and Green Synthesis Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes. nih.gov For the synthesis of this compound, these advancements primarily focus on improving the classical Williamson ether synthesis.

Catalytic Synthesis of this compound

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the rate and yield of reactions involving immiscible reactants. crdeepjournal.orgcore.ac.uk The Williamson ether synthesis of this compound is an ideal candidate for PTC. crdeepjournal.org

The core challenge in the traditional synthesis is bringing the water-soluble phenoxide salt into contact with the alkyl halide, which is typically dissolved in an organic solvent. A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt, facilitates this process. core.ac.ukmdpi.com

Mechanism of PTC in this Synthesis:

The 4-methoxyphenoxide anion is formed in the aqueous phase by the action of a base like NaOH.

The cation of the phase-transfer catalyst (Q⁺) pairs with the phenoxide anion (ArO⁻) at the aqueous-organic interface.

This newly formed ion pair [Q⁺ArO⁻] is lipophilic and can migrate from the aqueous phase into the organic phase.

In the organic phase, the phenoxide anion is highly reactive and readily undergoes the SN2 reaction with 1,2-dibromoethane to form the desired ether product.

The catalyst cation then returns to the aqueous phase to repeat the cycle.

This catalytic cycle avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents, often allowing the reaction to proceed at lower temperatures with higher yields and easier workup. crdeepjournal.orgnih.gov

Table 2: Comparison of Synthetic Methodologies

| Feature | Traditional Williamson Synthesis | Phase-Transfer Catalysis (PTC) Method |

|---|---|---|

| Reaction Phases | Often heterogeneous or requires co-solvents. | Biphasic system (aqueous/organic). mdpi.com |

| Reaction Rate | Can be slow, often requiring high temperatures. wikipedia.org | Significantly faster, often at room or slightly elevated temperatures. |

| Solvents | May require polar aprotic solvents (e.g., DMF). | Can use inexpensive, non-polar organic solvents (e.g., toluene, chlorobenzene). nih.gov |

| Base | Strong bases in stoichiometric amounts. | Concentrated aqueous NaOH or KOH can be used. mdpi.com |

| Yield | Can be moderate and variable. wikipedia.org | Generally high yields are achievable. crdeepjournal.org |

| Environmental Impact | Use of harsh solvents and high energy input. | Milder conditions and less hazardous solvents contribute to a "greener" process. |

Optimized Reaction Conditions and Yield Enhancement Strategies

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization strategies focus on the choice of base, solvent, temperature, and reaction time.

A common procedure involves reacting 4-methoxyphenol with 1,2-dibromoethane in the presence of a base. The base deprotonates the hydroxyl group of the phenol (B47542) to form the more nucleophilic phenoxide ion. A strong base is not always necessary; moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient and can help to avoid side reactions.

The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are effective as they can dissolve the ionic intermediates without participating in the reaction. chemicalbook.com Heating the reaction mixture is typically required to achieve a reasonable reaction rate. For instance, a similar synthesis of 1-(2-bromoethoxy)-4-nitrobenzene (B22200) from 4-nitrophenol (B140041) and 1,2-dibromoethane is conducted at 80°C in DMF with K₂CO₃ as the base, resulting in a high yield of 81%. chemicalbook.com After the reaction is complete, a standard workup procedure involves pouring the mixture into water, extracting the product with an organic solvent like dichloromethane, washing the organic layer, and finally purifying the product by column chromatography. chemicalbook.com

| Parameter | Condition | Rationale / Impact on Yield | Reference |

|---|---|---|---|

| Reactants | 4-Methoxyphenol, 1,2-Dibromoethane (excess) | Excess dihaloalkane minimizes the formation of the bis-ether byproduct. | chemicalbook.com |

| Base | Potassium Carbonate (K₂CO₃) | Effectively deprotonates the phenol to form the reactive phenoxide; mild enough to prevent side reactions. | chemicalbook.com |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the SN2 reaction by solvating the cation of the base. | chemicalbook.com |

| Temperature | 80°C | Provides sufficient energy to overcome the activation barrier, increasing the reaction rate. | chemicalbook.com |

| Purification | Column Chromatography | Separates the desired product from unreacted starting materials and byproducts, ensuring high purity. | chemicalbook.com |

Flow Chemistry and Continuous Processing in this compound Synthesis

While specific literature on the flow chemistry synthesis of this compound is not prevalent, the principles of continuous processing can be applied to its synthesis. Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for automation and scalability.

The synthesis of one of its precursors, 4-methoxyphenol, has been successfully demonstrated in a continuous flow system. In a patented process, a solution of hydroquinone (B1673460) and methanol (B129727) is continuously fed through a solid acid catalyst layer within a flow reactor. google.com This process operates at high temperatures (200-350°C) and pressures (0.5-10 MPa) to achieve high conversion and selectivity. google.com

These principles could be adapted for the Williamson ether synthesis of this compound. A flow reactor setup could involve pumping a solution of 4-methoxyphenol and a base through one inlet and a solution of 1,2-dibromoethane through another, with the two streams meeting in a heated reaction coil or a packed-bed reactor. This approach would allow for precise control over stoichiometry, residence time, and temperature, potentially leading to higher yields, reduced byproduct formation, and a safer, more efficient manufacturing process.

Precursor Synthesis and Derivatization for this compound

The synthesis of this compound relies on the availability of its key precursors: 4-methoxyphenol and a suitable bromoethane (B45996) derivative.

Synthesis of 4-Methoxyphenol Derivatives

4-Methoxyphenol, also known as mequinol, can be synthesized through several established routes.

Methylation of Hydroquinone: A widely used laboratory and industrial method involves the monomethylation of hydroquinone. This is typically achieved by reacting hydroquinone with a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide. mdma.chprepchem.com The reaction conditions must be carefully controlled to favor the formation of the mono-methylated product over the di-methylated byproduct (1,4-dimethoxybenzene). A yield of around 60% can be expected with this method. prepchem.com

From p-Anisaldehyde: An alternative synthesis starts from p-anisaldehyde, which is oxidized to the corresponding formate (B1220265) ester, followed by hydrolysis to yield 4-methoxyphenol. mdma.chchemicalbook.com One method uses hydrogen peroxide and a diselenide catalyst, followed by alkaline hydrolysis, to achieve a high yield of 93%. chemicalbook.com

Continuous Synthesis from Hydroquinone and Methanol: As mentioned previously, a continuous process using a solid acid catalyst and a flow reactor can produce 4-methoxyphenol from hydroquinone and methanol. google.com This method is advantageous for large-scale production due to its efficiency and continuous nature. google.com

| Starting Material | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydroquinone | Dimethyl Sulfate, NaOH | Aqueous solution, <40°C then 100°C | 60% | prepchem.com |

| p-Anisaldehyde | H₂O₂, (o-NO₂PhSe)₂, then alkaline hydrolysis | CH₂Cl₂, room temperature | 93% | chemicalbook.com |

| Hydroquinone | Methanol, Solid Acid Catalyst | Flow reactor, 200-350°C, 0.5-10 MPa | High conversion & selectivity | google.com |

| Bromobenzene | NaOH; CH₃OSO₂Cl; H₂SO₄; Fuming NaOH; H₂O/Acid | Multi-step process | N/A | doubtnut.com |

Preparation of Bromoethane Derivatives

The bromoethane derivative required for the synthesis is 1,2-dibromoethane, which serves as the source of the 2-bromoethoxy group. However, the general preparation of bromoalkanes like bromoethane is well-documented and illustrates the fundamental chemistry involved.

Bromoethane (ethyl bromide) is typically prepared from ethanol (B145695). One common laboratory method involves reacting ethanol with a mixture of hydrobromic acid (HBr) and sulfuric acid. youtube.comwikipedia.org The sulfuric acid protonates the ethanol, allowing the bromide ion to act as a nucleophile in an Sₙ2 reaction. youtube.com An alternative is to generate HBr in situ by reacting sodium bromide with excess sulfuric acid in the presence of ethanol. youtube.com The bromoethane formed is volatile and can be distilled from the reaction mixture as it is formed. youtube.comyoutube.com

Other methods for synthesizing bromoalkanes include:

Addition of HBr to Alkenes: Bromoethane can be formed by the addition of hydrogen bromide to ethene. wikipedia.org

Free Radical Halogenation: Ethane can be converted to bromoethane by reacting it with bromine in the presence of UV light, though this method can lead to poly-brominated products. doubtnut.com

| Product | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Bromoethane | Ethanol | HBr, H₂SO₄ | Nucleophilic Substitution (SN2) | youtube.comwikipedia.org |

| Bromoethane | Ethanol | NaBr, H₂SO₄ | Nucleophilic Substitution (in situ HBr generation) | youtube.com |

| Bromoethane | Ethene | HBr | Electrophilic Addition | wikipedia.org |

| Bromoethane | Ethane | Br₂ | Free Radical Substitution | doubtnut.com |

Chemical Reactivity and Mechanistic Studies of 1 2 Bromoethoxy 4 Methoxybenzene

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in 1-(2-bromoethoxy)-4-methoxybenzene is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. These reactions are fundamental in synthetic organic chemistry for the introduction of new functional groups.

SN1 and SN2 Pathways in Functionalization

The functionalization of this compound via nucleophilic substitution can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. youtube.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. youtube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. For this compound, which is a primary alkyl halide, the SN2 pathway is generally preferred as there is less steric hindrance around the reactive carbon center. youtube.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. youtube.com The first and rate-determining step is the departure of the leaving group (bromide) to form a carbocation intermediate. youtube.comlibretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. youtube.comlibretexts.org This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. While less common for primary halides, the SN1 mechanism could potentially occur under forcing conditions or with substrates that can form a stabilized carbocation. youtube.com

The choice between SN1 and SN2 pathways is a critical consideration in synthetic design, as it influences the stereochemical outcome and potential for rearrangement reactions.

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity refers to the preference for a reaction to occur at one specific site over another. In the context of this compound, nucleophilic substitution is highly regioselective, with the reaction occurring exclusively at the carbon atom bonded to the bromine. This is due to the C-Br bond being the most polarized and the bromide ion being the best leaving group in the aliphatic chain.

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. This is a stereospecific process. khanacademy.orgyoutube.com If the starting material were chiral, a single, predictable stereoisomer would be formed.

For SN1 reactions, the intermediate carbocation is planar, and the nucleophile can attack from either face. This typically leads to a racemic or near-racemic mixture of enantiomers, resulting in low stereoselectivity. youtube.com

Reactions of the Methoxybenzene Moiety

The methoxybenzene (anisole) portion of the molecule is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution. vaia.com

Electrophilic Aromatic Substitution on the Aromatic Ring

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.edu The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu

Directing Effects of the Methoxy (B1213986) Group

The methoxy group (-OCH3) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. vaia.comaskfilo.com This directing effect is a consequence of the interplay between two opposing electronic effects:

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. vaia.comaskfilo.com This resonance donation strongly activates these positions towards attack by electrophiles.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. vaia.comaskfilo.com

Competing Substitution Patterns

While the methoxy group strongly favors ortho and para substitution, the ratio of these isomers can be influenced by the nature of the electrophile and the reaction conditions. For instance, in the nitration of anisole (B1667542) (methoxybenzene), a mixture of ortho- and para-nitroanisole is typically obtained, with the para isomer often being the major product due to reduced steric hindrance. libretexts.org

Table 1: Isomer Distribution in the Nitration of Anisole

| Position | Percentage of Product |

| ortho | 30-40% |

| meta | 0-2% |

| para | 60-70% |

Data sourced from reference libretexts.org

It is important to note that while the ortho and para positions are activated, the meta position is slightly deactivated relative to benzene itself. vaia.comaskfilo.com This is because the resonance effect of the methoxy group does not extend to the meta position, which only experiences the electron-withdrawing inductive effect. askfilo.com

The presence of the bromoethoxy side chain can also exert a minor influence on the substitution pattern, primarily through steric hindrance at the ortho position closest to the substituent.

Oxidation and Reduction Potentials of the Aromatic System

In a study of hydroquinone (B1673460) derivatives in acetonitrile (B52724), it was observed that electron-withdrawing groups bonded to the aromatic ring shifted the oxidation potential to more positive values. rsc.org For example, the oxidation potential of 4-bromo-4'-methoxy-1,1'-biphenyl was determined to be 1.8 V vs. NHE. rsc.org While this is a different molecular system, it illustrates the impact of both methoxy and bromo substituents on the redox properties of an aromatic compound. The electrochemical behavior of 2′-halogenated-4-methoxyazobenzene derivatives has also been investigated, showing that the redox properties are highly dependent on pH and the nature of the halogen. researchgate.net

A summary of expected trends and comparative data for related compounds is presented below.

Table 1: Estimated Redox Potential Trends for this compound and Related Compounds

| Compound | Substituent Effects | Expected Impact on Oxidation Potential (Relative to Benzene) |

|---|---|---|

| Methoxybenzene (Anisole) | -OCH₃ (Electron-donating) | Lower |

| Bromoethane (B45996) | -Br (Electron-withdrawing) | Higher (on the alkyl chain, indirect effect on ring) |

| This compound | -OCH₃ (Donating), -OCH₂CH₂Br (Withdrawing) | A balance of effects; likely higher than anisole but lower than a system with a strong electron-withdrawing group directly on the ring. |

This table is based on established principles of physical organic chemistry, as specific experimental values for this compound are not available in the cited literature.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, including transition state analysis and kinetic rate determination, provide fundamental insights into the reactivity of a compound. For this compound, such specific studies are not available in the public domain. Therefore, this section will discuss the general mechanistic principles applicable to its potential reactions.

The most probable reaction involving this compound is a nucleophilic substitution at the carbon bearing the bromine atom. This reaction would proceed via an Sₙ2 mechanism. The transition state for this reaction would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the C-Br bond. The geometry of the transition state would be trigonal bipyramidal at the alpha-carbon.

Computational chemistry could be employed to model this transition state. Theoretical calculations are used to understand the electronic structure and geometry of transition states, as well as to calculate activation energies. For example, studies on other systems have used computational methods to gain insights into reaction mechanisms. nih.gov In the case of an intramolecular cyclization, the length and flexibility of the ethoxy chain would be critical in achieving a favorable transition state geometry for ring closure.

No specific kinetic data for reactions of this compound have been found in the literature search. However, the principles of chemical kinetics can be applied to predict its reactivity. The rate of a nucleophilic substitution reaction involving this compound would be expected to follow second-order kinetics, being first order in both the substrate and the nucleophile.

The rate of reaction would be influenced by several factors:

The Nucleophile: Stronger, less hindered nucleophiles would lead to a faster reaction rate.

The Solvent: Polar aprotic solvents (e.g., acetone, DMF) are known to accelerate Sₙ2 reactions.

The Leaving Group: Bromide is a good leaving group, facilitating the reaction.

Kinetic studies on the solid-state hydrolysis of propantheline (B1209224) bromide have shown that the reaction rate can be described by empirical equations that depend on temperature and water vapor pressure, indicating the complexity of reaction kinetics even in the solid state. nih.gov A database for the kinetics of gas-phase atmospheric reactions of organic compounds also exists, but it is not relevant to the typical solution-phase reactions of this compound. copernicus.org Any future kinetic studies on this compound would likely involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like chromatography or spectroscopy.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Methoxybenzene (Anisole) |

| Benzene |

| Bromoethane |

| 4-Bromo-4'-methoxy-1,1'-biphenyl |

| Hydroquinone |

| Catechol |

Applications of 1 2 Bromoethoxy 4 Methoxybenzene in Advanced Organic Synthesis

Building Block in Supramolecular Chemistry

The unique combination of a rigid aromatic unit and a flexible, reactive linker in 1-(2-bromoethoxy)-4-methoxybenzene makes it an attractive starting material for the construction of intricate supramolecular assemblies. These non-covalently linked, organized structures are at the forefront of modern chemistry, with applications in molecular recognition, catalysis, and smart materials.

Host-guest chemistry involves the creation of larger 'host' molecules that can encapsulate smaller 'guest' molecules or ions, leading to specific chemical or physical changes. The synthesis of crown ethers and cryptands, which are potent cation binders, often involves the Williamson ether synthesis, a reaction for which this compound is well-suited. iipseries.orgbeilstein-journals.org The methoxy (B1213986) group on the benzene (B151609) ring can influence the electronic properties and solubility of the resulting macrocycle.

The general strategy for synthesizing such host-guest systems involves the reaction of a diol with a dihalide under basic conditions. In this context, this compound could serve as a precursor to a diol or be used to introduce a methoxy-substituted aromatic side arm onto a pre-formed macrocycle. psu.eduresearchgate.net For instance, new enantiopure pyridino-18-crown-6 ethers with a methoxy group at the 4-position of the pyridine (B92270) ring have been synthesized and are candidates for enantiomeric recognition studies. researchgate.net

Table 1: Examples of Methoxy-Substituted Macrocycles and their Potential Synthesis Precursors

| Macrocycle Type | Key Precursor(s) | Potential Role of this compound | Reference |

| Methoxy-substituted Crown Ether | Dihol/Catechol, Ethylene glycol ditosylate | Precursor to a diol or as a side-arm synthon | researchgate.nettdl.orgnih.gov |

| Methoxy-substituted Cryptand | Diamine, Diiodide derivative of oligoethylene glycol | Precursor to a functionalized bridge component | mdpi.comnih.govnih.gov |

Self-assembly is a process where molecules spontaneously organize into ordered structures. Rotaxanes, which are mechanically interlocked molecules consisting of a macrocycle threaded onto a linear axle with bulky stoppers, are a prime example of self-assembled systems. nih.govcas.cz The synthesis of rotaxanes often relies on "capping" reactions where the bulky stoppers are attached to the axle after the macrocycle is threaded.

The 4-methoxyphenyl (B3050149) group of this compound could function as a component of the axle or as a precursor to a bulky stopper group in rotaxane synthesis. The bromoethoxy group provides a reactive handle for attaching other molecular fragments through nucleophilic substitution. While direct synthesis of rotaxanes using this specific compound is not widely reported, the principles of rotaxane synthesis suggest its potential utility. core.ac.ukmdpi.com

Precursor for Functional Materials and Polymers

The incorporation of specific functional groups into polymers can dramatically alter their physical and chemical properties, leading to materials with tailored functionalities for a range of applications. The methoxy and bromo functionalities of this compound make it a valuable precursor for creating such advanced materials.

Polymers with methoxy-terminated side chains can exhibit unique properties, such as altered solubility, thermal stability, and drug delivery characteristics. nih.govrsc.org this compound can be used to introduce these side chains onto a polymer backbone. For example, it can be reacted with a polymer containing hydroxyl or amino groups to graft the methoxy-phenoxy-ethyl side chain.

The synthesis of cross-linked methoxy-polyethoxy side-chain polysiloxanes has been demonstrated, where the polarity and drug diffusion properties of the resulting silastomer foils can be controlled by the length of the polyethoxy chain. nih.gov Similarly, polymers with dihydroxy/dialkoxybenzene moieties have been extensively studied for their redox properties and chelation abilities. google.com this compound could serve as a monomer or a modifying agent in the synthesis of such polymers.

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Synthetic Strategy | Potential Properties | Reference |

| Polymers with methoxy-terminated side chains | Grafting onto a pre-formed polymer | Modified solubility, thermal stability, drug release | nih.gov |

| Polyethers with methoxy-substituted aromatic units | Polycondensation | Redox activity, chelation properties | rsc.orggoogle.com |

| Functionalized polysiloxanes | Hydrosilylation followed by modification | Controlled drug delivery, altered polarity | nih.gov |

Functional materials derived from specifically designed precursors are crucial for the development of advanced optoelectronic and sensing devices. acs.orgrsc.org The methoxy group in this compound is an electron-donating group that can influence the photophysical properties of conjugated systems. Its incorporation into polymers or molecular frameworks can be a strategy to tune the emission and absorption characteristics of materials used in organic light-emitting diodes (OLEDs) or fluorescent sensors.

Furthermore, the ability of crown ethers and cryptands to selectively bind ions is the basis for many chemical sensors. researchgate.net By serving as a precursor to methoxy-substituted macrocycles, this compound can contribute to the development of new ion-selective electrodes and fluorescent probes. For instance, a dibenzocryptand has been synthesized for the selective fluorescent probing of potassium ions. mdpi.com

Intermediate in Pharmaceutical and Agrochemical Synthesis

The synthesis of complex biologically active molecules often involves multiple steps and the use of versatile intermediates. The dual reactivity of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and potentially agrochemicals. core.ac.uk

A significant potential application of this compound is in the synthesis of Naftopidil, a selective α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia. researchgate.netchemicalbook.com A key structural component of Naftopidil is a 1-aryl-4-substituted piperazine (B1678402) derivative. epo.org The synthesis of such derivatives can be achieved through the alkylation of piperazine.

Table 3: Key Intermediates in Pharmaceutical Synthesis Potentially Derived from this compound

| Target Molecule | Key Intermediate | Synthetic Transformation | Reference |

| Naftopidil | 1-(2-(4-Methoxyphenoxy)ethyl)piperazine | Alkylation of piperazine with this compound | core.ac.ukchemicalbook.comepo.org |

| Cetirizine Analogs | 2-[2-[4-(aryl)piperazin-1-yl]ethoxy]acetic acid | Reaction with a substituted piperazine followed by hydrolysis | google.com |

The reaction of this compound with piperazine would yield 1-(2-(4-methoxyphenoxy)ethyl)piperazine. This intermediate could then be further functionalized to produce Naftopidil or other related pharmacologically active compounds. While direct synthetic routes starting from this compound are not explicitly detailed in the readily available literature, the chemical logic strongly supports its utility as a precursor in this context. The methoxy group, in particular, can influence the metabolic stability and receptor binding affinity of the final drug molecule. mdpi.com

Derivatization to Biologically Active Molecules

The chemical reactivity of this compound, primarily centered around the bromoethoxy moiety, allows for its incorporation into a variety of biologically active molecules. The ether linkage and the methoxy-substituted benzene ring are common structural motifs in many pharmaceuticals, and this compound provides a convenient starting point for their synthesis.

Research into related phenoxyacetic acid derivatives has demonstrated their potential as selective COX-2 inhibitors, which are crucial in the management of inflammation. For instance, novel phenoxyacetic acid derivatives have been synthesized and shown to exhibit potent anti-inflammatory properties with significant COX-2 inhibition. nih.gov The general synthetic approach often involves the reaction of a phenol (B47542) with an ethyl bromoacetate, followed by hydrolysis and subsequent derivatization. nih.gov The core structure of this compound is analogous to the precursors used in these syntheses, suggesting its potential as a starting material for a new class of anti-inflammatory agents.

Furthermore, the phenoxy moiety is a recognized pharmacophore in medicinal chemistry. Studies on other bioactive phenyl ether derivatives have revealed their potential as antioxidant agents. For example, a phenyl ether derivative isolated from a marine-derived fungus, 3,4-dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid, exhibited strong antioxidant activity. researchgate.net The structural similarity highlights the potential for derivatives of this compound to be explored for similar biological activities.

The following table summarizes the biological activities of structurally related phenoxy ether derivatives, underscoring the potential of this compound as a precursor to bioactive molecules.

| Derivative Class | Biological Activity | Research Finding |

| Phenoxyacetic Acid Derivatives | Selective COX-2 Inhibition, Anti-inflammatory | Compounds showed significant COX-2 inhibition with IC50 values in the nanomolar range. nih.gov |

| Fungal Phenyl Ether Derivatives | Antioxidant | Exhibited strong antioxidant activity, comparable to the positive control ascorbic acid. researchgate.net |

Scaffold for Drug Discovery and Development

In the field of drug discovery, a "scaffold" refers to a core molecular structure upon which various functional groups can be systematically added and modified to create a library of compounds for biological screening. The inherent structure of this compound, with its distinct reactive sites, positions it as a valuable scaffold for the development of new therapeutic agents.

The concept of utilizing a common scaffold to explore new chemical space and identify potent drug candidates is a well-established strategy. For example, in the quest for new large-conductance Ca2+-activated K+ (BK) channel openers, researchers have designed and synthesized novel compounds based on a hexahydrodibenzazepinone scaffold. nih.gov By systematically modifying this core structure, they were able to identify critical structural features required for the desired biological activity. nih.gov

Similarly, the this compound framework offers several avenues for diversification. The bromo group can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse side chains. The methoxy group can be demethylated to a phenol, providing another site for modification. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the pharmacological properties of the resulting molecules.

The potential of this scaffold is exemplified by the synthesis of various diaryl ethers through cross-coupling reactions, a common strategy in drug discovery to build molecular complexity. acs.org The ability to repurpose Suzuki-Miyaura coupling partners to create diaryl ether precursors highlights the versatility of such building blocks in accessing novel chemical entities. acs.org

The table below illustrates the potential diversification points of the this compound scaffold and the types of new structures that can be generated.

| Modification Site | Reaction Type | Potential New Structures |

| Bromoethoxy Group | Nucleophilic Substitution | Amines, Ethers, Thioethers, Azides |

| Methoxy Group | Demethylation | Phenols, Esters, Ethers |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, Nitrated, Acylated derivatives |

Role in Catalyst Development

While direct applications of this compound in catalyst development are not extensively documented, its structural features suggest potential roles in both ligand synthesis for metal-catalyzed reactions and in the construction of organocatalysts.

Ligand Synthesis for Metal-Catalyzed Reactions

The development of metal-organic frameworks (MOFs) and other coordination polymers often relies on the design of organic ligands that can bind to metal centers and dictate the final architecture and properties of the material. youtube.comyoutube.com These materials have applications in gas storage, separation, and catalysis. youtube.com

The phenoxy and ether functionalities present in this compound are known to coordinate with metal ions. The bromoethoxy group provides a reactive handle to introduce additional coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles, which are commonly used in the synthesis of MOF linkers. nih.govnih.gov For instance, multifunctional MOFs have been synthesized using ligands derived from 4-(2-carboxyvinyl)benzoic acid with various pendant groups, demonstrating how modification of a core structure can tune the properties of the resulting framework. nih.gov

Although not directly employing the target compound, research has shown the synthesis of poly(ether ether ketone amide)s from aromatic diamines containing phenoxy groups, indicating the utility of such moieties in creating complex macromolecular structures. researchgate.net The principles of ligand design for MOFs, which involve the strategic placement of coordinating and functional groups on an organic scaffold, could be applied to derivatives of this compound to create novel ligands for metal-catalyzed processes.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. The design of effective organocatalysts often involves the incorporation of specific functional groups onto a rigid scaffold.

While there is no direct report of this compound being used as an organocatalyst, its derivatives hold potential in this area. For example, phenoxazine (B87303) derivatives have been investigated as organocatalysts for atom transfer radical polymerization (O-ATRP), where the phenoxazine core acts as a photoredox catalyst. nih.gov The synthesis of such catalysts involves the construction of the heterocyclic phenoxazine ring system, a transformation that could potentially start from appropriately functionalized phenoxy precursors.

The reactivity of the bromoethoxy group in this compound allows for the attachment of catalytically active moieties, such as amines, thioureas, or phosphoric acids, which are common functional groups in organocatalysis. The methoxybenzene unit can provide a tunable steric and electronic environment for the catalytic center. The development of organocatalysts often involves the synthesis of derivatives with varying substituents to optimize their catalytic activity and selectivity, a strategy that could be applied to scaffolds derived from this compound.

Computational and Theoretical Studies on 1 2 Bromoethoxy 4 Methoxybenzene

Quantum Chemical Calculations and Molecular Modeling: A Methodological Overview

Quantum chemical calculations and molecular modeling are foundational to modern chemical research, offering a window into the electronic structure and potential reactivity of molecules. nih.govdovepress.com

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting molecular properties. For a molecule like 1-(2-Bromoethoxy)-4-methoxybenzene, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. The choice of functional and basis set is crucial for obtaining accurate results. For instance, the B3LYP functional with a 6-311G++(d,p) basis set is a common choice for such organic molecules. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and stability of a molecule. nih.govwuxibiology.com A small energy gap generally implies higher reactivity. nih.gov For this compound, one would expect the HOMO to be localized primarily on the electron-rich methoxybenzene ring and the LUMO to be associated with the bromoethoxy group, particularly the C-Br antibonding orbital.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| No published data is available for these specific values. |

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.dersc.orgwisc.edu It transforms the complex wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, which is crucial for understanding hyperconjugative and resonance effects. rsc.org In this compound, NBO analysis would reveal the polarization of the C-Br and C-O bonds and the extent of electron donation from the oxygen lone pairs of the methoxy (B1213986) group into the aromatic ring.

Table 2: Hypothetical NBO Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

| O (methoxy) | Data not available |

| C (aromatic, para to methoxy) | Data not available |

| O (ethoxy) | Data not available |

| Br | Data not available |

| No published data is available for these specific values. |

Reaction Mechanism Prediction and Energy Landscape Mapping: A General Approach

Computational methods are also instrumental in elucidating reaction mechanisms by mapping the potential energy surface. nih.govrsc.org

Computational Exploration of Reaction Pathways

By calculating the energies of reactants, transition states, intermediates, and products, computational chemists can map out the most likely pathways for a chemical reaction. researchgate.netscirp.orgresearchgate.net For this compound, this could involve studying its participation in nucleophilic substitution reactions, where the bromide is displaced, or electrophilic aromatic substitution on the activated ring.

Prediction of Reaction Energetics and Selectivity

Computational modeling can predict the activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility and kinetics. rsc.org Furthermore, it can help in understanding and predicting the regioselectivity and stereoselectivity of reactions. For instance, in the case of electrophilic attack on the methoxybenzene ring of the title compound, calculations could predict the preferred position of substitution (ortho or meta to the methoxy group).

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. An MD simulation of this compound would reveal crucial information about its conformational flexibility and the nature of its interactions with its environment.

τ1 (Car-O-CH2-CH2) : Defines the orientation of the ethoxy chain relative to the plane of the benzene (B151609) ring.

τ2 (O-CH2-CH2-Br) : Governs the position of the bromine atom relative to the ether oxygen.

A simulation would likely show that the methoxy group lies preferentially in the plane of the benzene ring to maximize resonance stabilization. The bromoethoxy chain, however, would exhibit significant flexibility. The most stable conformers would arise from a balance of steric hindrance and electronic interactions. For instance, a gauche conformation around the O-CH2-CH2-Br bond might be stabilized by intramolecular interactions between the bromine atom and other parts of the molecule, although steric repulsion would also play a significant role.

In a condensed phase, such as in a solvent, MD simulations could also elucidate intermolecular interactions. The methoxybenzene moiety can participate in π-stacking interactions with other aromatic rings. The ether oxygen and the bromine atom can act as hydrogen bond acceptors, forming interactions with protic solvents or other suitable donor molecules. The bromine atom can also engage in halogen bonding, a directional non-covalent interaction with a nucleophilic atom.

Table 1: Predicted Dominant Conformations and Dihedral Angles for this compound from Theoretical Modeling

| Conformer | Dihedral Angle (τ1, Car-O-CH2-CH2) | Dihedral Angle (τ2, O-CH2-CH2-Br) | Predicted Relative Population (%) |

| Anti-Anti | ~180° | ~180° | 40 |

| Anti-Gauche | ~180° | ~±60° | 30 |

| Gauche-Anti | ~±60° | ~180° | 20 |

| Gauche-Gauche | ~±60° | ~±60° | 10 |

Note: The values presented in this table are hypothetical and based on typical conformational preferences of similar acyclic molecules. The actual populations would depend on the simulation conditions (e.g., solvent, temperature).

In Silico Prediction of Reactivity and Selectivity

In silico methods, which are computational approaches to predict chemical properties, can be used to forecast the reactivity and selectivity of this compound in various chemical reactions. These predictions are typically based on the electronic structure of the molecule, calculated using quantum mechanical methods.

The reactivity of the aromatic ring towards electrophilic substitution is primarily governed by the electronic effects of the substituents. The methoxy group (-OCH3) is a powerful activating group and is ortho, para-directing. This is due to the resonance effect, where the lone pairs on the oxygen atom donate electron density to the benzene ring, particularly at the ortho and para positions. vaia.comstudymind.co.uk This increased electron density makes these positions more susceptible to attack by electrophiles. Conversely, the methoxy group has an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, which slightly deactivates the meta positions relative to benzene itself. vaia.com

The bromoethoxy group (-OCH2CH2Br) is generally considered to be a deactivating group due to the electronegative oxygen and bromine atoms, which withdraw electron density from the ring via an inductive effect. This deactivating influence is, however, weaker than that of a nitro or carbonyl group.

Computational calculations of properties such as the electrostatic potential map and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide a more quantitative prediction of reactivity.

Electrostatic Potential (ESP) Map : A calculated ESP map would visually confirm the predictions based on electronic effects. It would show regions of negative potential (electron-rich) localized at the ortho positions of the benzene ring relative to the methoxy group, indicating these as the most probable sites for electrophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO) : The HOMO is associated with the ability of a molecule to donate electrons. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring. The energy and shape of the HOMO can indicate the most nucleophilic sites. The LUMO, on the other hand, indicates the ability to accept electrons, and its location can point to sites susceptible to nucleophilic attack. In this molecule, the σ* orbital of the C-Br bond would contribute significantly to the LUMO, making the carbon atom attached to the bromine a likely site for nucleophilic substitution.

Table 2: Predicted Reactivity Parameters for this compound from In Silico Calculations

| Parameter | Predicted Value/Description | Implication for Reactivity |

| HOMO Energy | -8.5 to -9.0 eV | Indicates a moderately reactive molecule towards electrophiles. |

| LUMO Energy | -0.5 to 0.0 eV | Suggests susceptibility to nucleophilic attack at the bromoethyl chain. |

| Fukui Functions (f-) for Electrophilic Attack | Highest values at C2 and C6 positions of the ring. | Confirms the ortho-directing nature of the methoxy group. |

| Partial Atomic Charges (Carbon in C-Br) | Positive | Indicates an electrophilic carbon, susceptible to nucleophilic attack. |

Note: The numerical values in this table are estimates based on calculations for similar aromatic ethers and alkyl halides. Actual values would require specific quantum chemical calculations.

Advanced Analytical Techniques in the Study of 1 2 Bromoethoxy 4 Methoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(2-bromoethoxy)-4-methoxybenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the methoxybenzene ring typically appear as a set of doublets due to ortho- and meta-couplings, while the methylene protons of the bromoethoxy group show distinct triplets resulting from coupling with adjacent methylene protons. The methoxy (B1213986) group protons present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the ether linkage. The aliphatic carbons of the bromoethoxy group also have characteristic chemical shifts.

| ¹H NMR Data for this compound | |

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 6.80-7.30 (m) |

| -OCH₂- | 4.22 (t) |

| -CH₂Br | 3.65 (t) |

| -OCH₃ | 3.75 (s) |

| ¹³C NMR Data for this compound | |

| Assignment | Chemical Shift (ppm) |

| C-O (aromatic) | 153.9 |

| C-H (aromatic) | 115.7, 114.6 |

| C-OCH₃ | 55.7 |

| -OCH₂- | 69.4 |

| -CH₂Br | 29.7 |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. nih.gov

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this compound include cleavage of the ether bond and the carbon-bromine bond. The presence of bromine is readily identified by the characteristic isotopic pattern of the bromine-containing fragments (approximately equal intensity for M+ and M+2 peaks). chemguide.co.uk

A prominent peak in the GC-MS analysis of this compound is observed at m/z 123. nih.gov This corresponds to the 4-methoxyphenoxy cation, formed by the cleavage of the bromoethoxy group. This fragmentation pattern is a key identifier for this class of compounds.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound. sielc.com Reverse-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed. sielc.com A common mobile phase consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds like this compound and its derivatives. researchgate.net The gas chromatogram provides information on the purity of the sample, with each peak representing a different component. The mass spectrometer then provides a mass spectrum for each separated component, allowing for its identification. researchgate.net In the analysis of related compounds, GC-MS has been used to separate and identify various regioisomers. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound that are crystalline, this technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

In a study of a related compound, 4-(benzyloxy)-2-bromo-1-methoxybenzene, X-ray crystallography revealed that the two aromatic rings were nearly orthogonal to each other. nih.gov The crystal structure was stabilized by weak intermolecular C—H⋯O interactions. nih.gov Such detailed structural information is invaluable for understanding the physical properties and chemical reactivity of these molecules.

Vibrational Spectroscopy: FT-IR and FT-Raman for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. Key vibrational modes include:

C-H stretching of the aromatic ring and the aliphatic chain.

C=C stretching of the aromatic ring.

C-O stretching of the ether linkages.

C-Br stretching of the bromo group.

Future Research Directions and Unexplored Avenues for 1 2 Bromoethoxy 4 Methoxybenzene

Expansion of Synthetic Methodologies to Enhance Sustainability

The traditional synthesis of 1-(2-Bbromoethoxy)-4-methoxybenzene, often a variation of the Williamson ether synthesis, typically relies on stoichiometric amounts of base and conventional solvents. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Key Research Objectives:

Flow Chemistry: Investigating continuous flow processes for the synthesis could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The ability to precisely manage temperature and mixing can minimize byproduct formation.

Green Solvents and Catalysts: A shift towards greener solvents, such as ionic liquids or deep eutectic solvents, could reduce the environmental impact. Furthermore, exploring phase-transfer catalysts or novel catalytic systems could enhance reaction rates and efficiency under milder conditions.

Microwave-Assisted Synthesis: The application of microwave irradiation could dramatically reduce reaction times from hours to minutes, contributing to a more energy-efficient process.

A comparative analysis of potential synthetic improvements is presented below:

| Methodology | Potential Advantages | Research Focus |

| Continuous Flow | Enhanced safety, scalability, higher purity | Optimization of reactor design and reaction conditions |

| Green Catalysis | Reduced waste, milder conditions, reusability | Development of novel phase-transfer or solid-supported catalysts |

| Microwave-Assisted | Rapid reaction times, energy efficiency | Solvent and base screening for optimal microwave absorption |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of 1-(2-Bromoethoxy)-4-methoxybenzene is largely centered around the nucleophilic substitution of the bromide. ontosight.ai However, its structure allows for a broader range of chemical transformations that remain largely unexplored.

Future research should investigate:

Cross-Coupling Reactions: The bromoethyl moiety could potentially participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds, opening pathways to complex molecular architectures.

C-H Activation: The methoxy-activated benzene (B151609) ring is a prime candidate for regioselective C-H activation/functionalization reactions. This would allow for direct modification of the aromatic core, bypassing traditional multi-step synthetic sequences.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations under exceptionally mild conditions, potentially allowing for the formation of radical intermediates and unique reaction pathways not accessible through thermal methods.

Development of New Applications in Materials Science and Medicinal Chemistry

As a bifunctional molecule, this compound is an excellent candidate for creating novel materials and bioactive compounds. ontosight.aismolecule.com

In Materials Science:

Polymer Synthesis: The compound can serve as a monomer or a functionalizing agent for polymers. The bromoethyl group can be converted into a polymerizable group (e.g., an acrylate (B77674) or vinyl ether) or used for post-polymerization modification. The methoxybenzene unit can impart desirable properties like thermal stability or optical characteristics to the resulting polymer. smolecule.com Research into its incorporation into conjugated polymers for organic electronics is a particularly promising avenue. researchgate.net

Self-Assembled Monolayers (SAMs): Derivatives of this compound could be designed to form self-assembled monolayers on various substrates, enabling the modification of surface properties for applications in electronics, biosensors, or anti-corrosion coatings.

In Medicinal Chemistry:

Scaffold for Drug Discovery: The 4-methoxyphenoxyethyl scaffold is present in a number of biologically active molecules. This compound serves as a readily available starting material for the synthesis of libraries of derivatives for screening against various biological targets. smolecule.comnih.gov The reactive bromine atom allows for the easy introduction of diverse functional groups, such as amines or azides, to explore structure-activity relationships. ontosight.aismolecule.com

Linker for Prodrugs and Bioconjugates: The ethoxy chain can act as a stable and flexible linker to attach a pharmacophore to another molecule, for instance, in the design of prodrugs with improved pharmacokinetic profiles or for tethering drugs to antibodies or nanoparticles.

Advanced Computational Insights for Predictive Design

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources.

Future computational studies on this compound and its derivatives could include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction mechanisms, predict the regioselectivity of reactions like C-H activation, and understand the electronic properties of the molecule. This can help in designing more efficient synthetic routes and novel transformations.

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking can predict how derivatives of the compound might bind to specific protein targets. Molecular dynamics simulations can then be used to assess the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives and calculating their physicochemical properties, QSAR models can be built to predict biological activity, guiding the synthesis of the most promising candidates.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing how new molecules and reactions are discovered. nih.govsciencedaily.comresearchgate.net

Potential AI/ML applications include:

Retrosynthesis and Route Planning: AI-powered retrosynthesis tools can analyze the structure of a complex target molecule and propose multiple synthetic pathways starting from simple precursors like this compound. acs.org

Reaction Outcome and Yield Prediction: ML models, trained on vast datasets of chemical reactions, can predict the likely outcome and yield of a novel transformation involving this compound, helping chemists to prioritize experiments. researchgate.net

Automated Discovery Platforms: Integrating AI algorithms with robotic synthesis platforms could create autonomous systems for discovery. sciencedaily.com Such a system, "RoboChem," has already demonstrated the ability to outperform human chemists in speed and accuracy. sciencedaily.com An AI could design a library of target molecules based on this compound, predict their properties, and then direct a robot to synthesize and test them, accelerating the discovery of new materials and drug candidates.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-bromoethoxy)-4-methoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : A K₂CO₃-promoted nucleophilic substitution reaction is commonly used for synthesizing bromoethoxy aryl ethers. For example, 1-(2-bromoethoxy)-4-bromobenzene was synthesized by reacting 4-bromophenol with 1,2-dibromoethane in acetone under reflux (70°C, 6–8 hours), achieving yields of 85–90% . For this compound, substitute 4-methoxyphenol as the starting material. Key parameters include:

- Molar ratio : 1:1.2 (phenol:dibromoethane)

- Solvent : Acetone or DMF

- Base : K₂CO₃ (2.5 equiv)

- Temperature : 60–70°C (reflux)

Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR :

- A triplet at δ ~3.6–3.8 ppm (2H, BrCH₂CH₂O).

- A triplet at δ ~4.3–4.5 ppm (2H, OCH₂CH₂Br).

- Aromatic protons as doublets (δ ~6.8–7.2 ppm) .

- ¹³C NMR :

- Signals at δ ~68–70 ppm (OCH₂CH₂Br) and δ ~29–32 ppm (BrCH₂CH₂O).

- Methoxy carbon at δ ~55 ppm .

- Mass Spectrometry :

Molecular ion peak at m/z 246 (C₉H₁₁BrO₂⁺) with isotopic splitting indicative of bromine.

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., methoxy vs. nitro groups) influence the reactivity of bromoethoxybenzene derivatives in cross-coupling reactions?

- Methodological Answer : Methoxy groups are electron-donating, enhancing aryl ether stability but slowing oxidative addition in Pd-catalyzed couplings. In contrast, nitro groups (electron-withdrawing) increase reactivity. For example, 1-(2-bromoethoxy)-4-nitrobenzene undergoes Suzuki-Miyaura coupling with phenylboronic acid in 80% yield (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O), whereas methoxy-substituted analogs require higher catalyst loading or microwave activation . Steric hindrance from bulky substituents (e.g., tert-butoxy) further reduces coupling efficiency .

Q. What safety and toxicity considerations are critical when handling this compound, and how can researchers mitigate risks?

- Methodological Answer : The compound is flagged in hazardous substance lists due to potential skin/eye irritation (R36/37/38) and acute toxicity (R22) . Mitigation strategies include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for synthesis and purification.

- Waste Disposal : Neutralize with 10% NaOH before aqueous disposal.

Toxicity data for analogs (e.g., 1-(2-bromoethoxy)-4-chlorobenzene) suggest LC₅₀ > 200 mg/kg (oral, rat), but in vitro assays (e.g., Ames test) are recommended for mutagenicity screening .

Q. How can this compound serve as a precursor in supramolecular chemistry, particularly for macrocyclic systems?

- Methodological Answer : The bromoethoxy group acts as a flexible linker in macrocycle synthesis. For example, 1,4-bis(2-bromoethoxy)benzene derivatives react with pillar[5]arenes under Williamson conditions to form cavity-functionalized macrocycles. Key steps:

- Reagent : NaH (2.0 equiv) in THF.

- Temperature : 0°C → room temperature (12 hours).

- Yield : 60–70% after size-exclusion chromatography .

Applications include host-guest systems for drug delivery or sensor development.

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points) of bromoethoxybenzene derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Standardized protocols:

- Recrystallization : Use ethanol/water (7:3) for high-purity crystals.

- Differential Scanning Calorimetry (DSC) : Measure melting points at 5°C/min under N₂.

- X-ray Crystallography : Confirm crystal structure (e.g., dihedral angles between substituents, as seen in nitro analogs ).

For this compound, compare data with structurally similar compounds like 4-bromoanisole (mp: 10–13°C ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.